An In-depth Technical Guide to 2-Fluoroacrylic Acid (CAS: 430-99-9)
An In-depth Technical Guide to 2-Fluoroacrylic Acid (CAS: 430-99-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroacrylic acid (2-FAA), with the Chemical Abstracts Service (CAS) number 430-99-9, is a fluorinated organic compound that has garnered significant interest in various scientific and industrial fields.[1] Structurally, it is a derivative of acrylic acid with a fluorine atom at the alpha-position.[1][2][3] This substitution of a hydrogen atom with fluorine imparts unique electronic properties and enhanced reactivity to the molecule, making it a valuable building block in organic synthesis and polymer chemistry.[1][2][3] This technical guide provides a comprehensive overview of 2-fluoroacrylic acid, including its chemical and physical properties, synthesis methodologies, key applications, and safety and handling protocols.
Chemical and Physical Properties
2-Fluoroacrylic acid is a colorless to light yellow liquid or a white to light yellow crystalline solid with a pungent odor.[2][3][4] The presence of the highly electronegative fluorine atom significantly influences its chemical behavior, enhancing its reactivity in polymerization and nucleophilic addition reactions compared to acrylic acid.[2]
Table 1: Physical and Chemical Properties of 2-Fluoroacrylic Acid
| Property | Value | Source(s) |
| CAS Number | 430-99-9 | [1][2][4][5] |
| Molecular Formula | C₃H₃FO₂ | [1][2][5][6] |
| Molecular Weight | 90.05 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid or off-white to light yellow solid/crystal | [2][3][4] |
| Melting Point | 51.5-52 °C | [1][7] |
| Boiling Point | 152-154 °C at 760 mmHg | [6] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Solubility in Water | 673 g/L at 25 °C (freely soluble) | [1][2] |
| pKa | 2.55 - 2.68 at 25 °C | [2][6] |
| IUPAC Name | 2-fluoroprop-2-enoic acid | [1][5] |
| Synonyms | α-Fluoroacrylic Acid, 2-Fluoropropenoic Acid | [2][4][5] |
| InChI | InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6) | [1][2][5] |
| SMILES | C=C(C(=O)O)F | [1][2][5] |
Synthesis of 2-Fluoroacrylic Acid
Several synthetic routes to 2-fluoroacrylic acid have been developed, often involving the oxidation of 2-fluoroacrolein (B76022) or the dehydrohalogenation of precursor molecules.
Experimental Protocol: Synthesis from 2-Fluoroacrolein via Oxidation
This method involves the oxidation of 2-fluoroacrolein using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
1. Oxidation with m-CPBA [8][9]
-
Materials: 2-fluoroacrolein, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane, n-heptane.
-
Procedure:
-
In a 250 mL four-necked flask, mix 8.89 g (0.12 mol) of 2-fluoroacrolein, 26 g (0.15 mol) of m-CPBA, and 30 g of dichloromethane.[8][9]
-
After the reaction is complete, cool the mixture to approximately 0 °C and filter.[8][9]
-
Concentrate the filtrate to dryness to obtain the crude 2-fluoroacrylic acid.[8][9]
-
Recrystallize the crude product from 10 g of n-heptane to yield the purified 2-fluoroacrylic acid.[8][9]
-
2. Oxidation with Hydrogen Peroxide [8]
-
Materials: 2-fluoroacrolein, ferric chloride, 30% hydrogen peroxide solution, ethyl acetate (B1210297), n-heptane.
-
Procedure:
-
In a 250 ml four-necked flask, mix 8.89 g (0.12 mol) of 2-fluoroacrolein and 0.89 g (5.5 mmol) of ferric chloride.[8]
-
Maintain the mixture at 30 °C.[8]
-
Add 40.8 g (0.36 mol) of 30% hydrogen peroxide solution dropwise.[8]
-
Stir the mixture for 2 hours while maintaining the temperature.[8]
-
Add 20 g of ethyl acetate for extraction.[8]
-
Wash the organic phase with water and concentrate until dry to obtain the crude product.[8]
-
Crystallize the crude product from 10 g of n-heptane to obtain the final 2-fluoroacrylic acid product.[8]
-
-
Yield: 90%[8]
Synthesis of Methyl 2-Fluoroacrylate
Methyl 2-fluoroacrylate is a key derivative of 2-fluoroacrylic acid and an important monomer for fluorinated polymers.[10]
Experimental Protocol: Esterification of 2-Fluoroacrylic Acid
-
Materials: 2-fluoroacrylic acid, methanol, concentrated sulfuric acid, saturated sodium bicarbonate solution, methyl-t-butyl ether.
-
Procedure:
-
In a 100 ml three-necked flask, mix 8.64 g (0.096 mol) of 2-fluoroacrylic acid with 6.4 g (0.2 mol) of methanol.[8]
-
Heat the mixture to 30 °C.[8]
-
Add 4.9 g (0.05 mol) of concentrated sulfuric acid dropwise, maintaining the temperature between 30-35 °C for 2 hours.[8]
-
Neutralize the reaction system with a saturated NaHCO₃ solution.[8]
-
Add 20 g of methyl-t-butyl ether for extraction.[8]
-
Rectify the organic phase to obtain methyl 2-fluoroacrylate.[8]
-
-
Yield: 89%[8]
Applications
The unique properties of 2-fluoroacrylic acid and its esters make them valuable in several high-technology fields.
Polymer Chemistry
2-Fluoroacrylic acid is a key monomer for the synthesis of fluorinated polymers.[2] The incorporation of fluorine atoms into the polymer backbone can enhance thermal stability, chemical resistance, and hydrophobicity.[1] These fluoropolymers find applications in:
-
High-performance coatings: Copolymers containing 2-fluoroacrylic acid exhibit exceptional UV stability and are used in weather-resistant coatings for automotive and photovoltaic applications.[6]
-
Optical fibers: Methyl 2-fluoroacrylate is a crucial monomer for producing fluorinated high molecular weight optical fiber materials, which have advantages over traditional plastic optical fibers in terms of signal attenuation, bandwidth, and heat resistance.[10]
-
Specialty materials: It is also used in the production of high-strength structural materials, such as windshields for supersonic aircraft, and in materials for integrated circuits and electronic wiring boards.[8]
Drug Development and Medicinal Chemistry
The introduction of fluorine can significantly alter the biological activity of a molecule. 2-Fluoroacrylic acid serves as a building block for novel pharmaceuticals.[1]
-
Antiviral agents: It is a critical component in the synthesis of neuraminidase inhibitors, such as fluorinated derivatives of oseltamivir, with potentially enhanced bioavailability.[6]
-
Targeted drug delivery: Functionalized derivatives of 2-fluoroacrylic acid can form pH-responsive polymer carriers for targeted chemotherapy.[6]
-
PET Imaging: 2-Fluoroacrylic acid can be radiolabeled with fluorine-18 (B77423) for use in Positron Emission Tomography (PET) imaging, aiding in drug discovery and development.[1]
-
Polymer-based drugs: 2-Fluoroacrylic acid is a key monomer in the synthesis of Patiromer, a polymer-based drug used to treat hyperkalemia.[8]
Other Industrial Applications
-
Energy Storage: Derivatives of 2-fluoroacrylic acid are being explored to improve the stability of electrolytes in lithium-ion batteries, particularly at elevated temperatures.[6]
Safety and Handling
2-Fluoroacrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[4][5][11] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[11]
Table 2: GHS Hazard Information for 2-Fluoroacrylic Acid
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[4][5][11] |
|
| Corrosive to metals | H290: May be corrosive to metals.[4][11] |
|
Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation.[11] Wear protective gloves, clothing, eye, and face protection.[4][11] Use in a well-ventilated area.[11] Do not eat, drink, or smoke when handling.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and amines.[2][11] Recommended storage temperature is between 2-8°C to minimize decomposition and polymerization.[2] Keep containers tightly sealed.[11] Commercial samples may contain inhibitors like hydroquinone (B1673460) to prevent premature polymerization.[2]
First Aid Measures:
-
Skin Contact: Immediately flush with large amounts of water and remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[11]
-
Inhalation: Remove the person to fresh air.[11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[4][11] In all cases of exposure, seek immediate medical attention.[2][11]
Conclusion
2-Fluoroacrylic acid is a versatile and highly reactive fluorinated monomer with significant applications in materials science and medicinal chemistry. Its ability to impart desirable properties such as thermal stability, chemical resistance, and altered biological activity makes it a compound of high interest for ongoing research and development. Proper handling and storage procedures are critical to ensure safety when working with this corrosive material. As research continues, the range of applications for 2-fluoroacrylic acid and its derivatives is expected to expand further.
References
- 1. Buy 2-Fluoroacrylic acid | 430-99-9 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 430-99-9: 2-fluoroprop-2-enoic acid | CymitQuimica [cymitquimica.com]
- 4. 2-Fluoroacrylic Acid | 430-99-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2-Fluoroacrylic acid | C3H3FO2 | CID 2782523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zhishangbio.com [zhishangbio.com]
- 7. 2-FLUOROACRYLIC ACID | 430-99-9 | INDOFINE Chemical Company [indofinechemical.com]
- 8. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]
- 9. 2-FLUOROACRYLIC ACID | 430-99-9 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
